molecular formula C14H16N2O5S B2854706 Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 514218-53-2

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2854706
CAS RN: 514218-53-2
M. Wt: 324.35
InChI Key: VUDYKUBUYUZITN-UHFFFAOYSA-N
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Description

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a chemical compound with the molecular formula C14H16N2O5S . It is used in proteomics research .


Synthesis Analysis

The synthesis of cyanoacetamides, such as Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular weight of Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is 324.36 . The molecular formula is C14H16N2O5S .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The molecular weight of Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is 324.36 . The molecular formula is C14H16N2O5S .

Scientific Research Applications

Synthesis and Characterization

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is utilized in the synthesis of complex organic compounds due to its reactive functional groups. For example, it serves as a precursor in the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate through reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. The resulting compounds exhibit novel fluorescence properties, indicating potential applications in materials science for developing new fluorescent materials (Guo Pusheng, 2009).

Future Directions

Cyanoacetamide-N-derivatives, including Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate, have drawn the attention of biochemists in the last decade due to their diverse biological activities . They have potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

diethyl 5-[(2-cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-4-20-13(18)10-8(3)11(14(19)21-5-2)22-12(10)16-9(17)6-7-15/h4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDYKUBUYUZITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

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